molecular formula C20H20BrN3O3S B2387273 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189443-43-3

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2387273
CAS RN: 1189443-43-3
M. Wt: 462.36
InChI Key: ZAEBJYXSRVFAMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR . These techniques can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antipsychotic and Neurological Effects

Compounds similar to "3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been examined for their antipsychotic profiles. In particular, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have shown potential in biochemical and behavioral pharmacological test models predictive of antipsychotic efficacy. These compounds exhibit a reduced propensity for neurological side effects, suggesting their potential utility in developing safer antipsychotic medications (Wise et al., 1985).

ORL1 Receptor Agonists

Research has identified high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor within the family of 1,3,8-triazaspiro[4.5]decan-4-ones. These compounds have shown full agonistic behavior in biochemical assays and exhibit moderate to good selectivity against opioid receptors. This suggests their potential in treating conditions modulated by the ORL1 receptor, such as pain and perhaps anxiety (Röver et al., 2000).

Synthesis and Characterization Techniques

The compound's class is involved in studies focusing on innovative synthesis techniques, such as ultrasound-assisted synthesis of novel urea derivatives. These methods emphasize environmental friendliness, energy efficiency, and selectivity, which are crucial for advancing pharmaceutical chemistry (Velupula et al., 2021).

Anticancer and Antimicrobial Activities

Spirocyclic thiazolidinones derived from triazaspiro[4.5]decanes have been evaluated as potential epidermal growth factor receptor inhibitors and have shown moderate antiproliferative activity against cancer cell lines. This highlights the potential of these compounds in cancer therapy (Fleita et al., 2013). Additionally, derivatives have shown significant antimicrobial activities against various strains of microbes, further illustrating the versatile biological activity of compounds in this class (Dalloul et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or application. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

3-(4-bromophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-14-2-8-17(9-3-14)28(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBJYXSRVFAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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